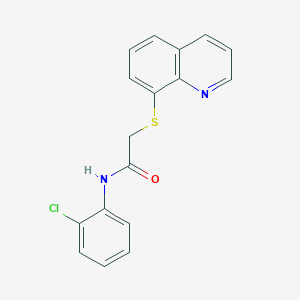

N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Description

N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide is an organic compound that features a quinoline moiety linked to an acetamide group through a sulfanyl bridge

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-quinolin-8-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-13-7-1-2-8-14(13)20-16(21)11-22-15-9-3-5-12-6-4-10-19-17(12)15/h1-10H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBFCTNUESMLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Quinoline-8-Thiol

The most widely documented method involves reacting 2-chloroacetyl chloride with quinoline-8-thiol in the presence of a base such as triethylamine or sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbonyl carbon of the acyl chloride. Key steps include:

- Activation of Quinoline-8-Thiol : Deprotonation of the thiol group using a base (e.g., triethylamine) generates a thiolate ion, enhancing nucleophilicity.

- Acyl Chloride Coupling : The thiolate reacts with 2-chloroacetyl chloride at 0–5°C to form the intermediate 2-(quinolin-8-ylsulfanyl)acetyl chloride.

- Amidation with 2-Chloroaniline : The intermediate is subsequently treated with 2-chloroaniline in anhydrous dichloromethane, yielding the final product after purification by recrystallization.

Critical Parameters :

Alternative Pathway via Azide Intermediates

A modified approach reported in recent literature involves the synthesis of S-substituted acetamides through azide intermediates. This method avoids direct handling of thiols and improves yield reproducibility:

- Formation of Carbonyl Azide : 2-Chloroacetyl chloride is converted to its azide derivative using sodium nitrite and hydrochloric acid.

- Coupling with Quinoline-8-Thiol : The azide reacts with quinoline-8-thiol in ethyl acetate, facilitated by triethylamine, to form the sulfanylacetamide linkage.

- Amidation : The product is treated with 2-chloroaniline under reflux, followed by chromatographic purification.

Advantages :

- Reduced odor and toxicity by minimizing thiol exposure.

- Higher yields (72–85%) compared to traditional methods.

Reaction Optimization and Industrial-Scale Considerations

Catalytic Systems and Solvent Effects

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors have been proposed for the Povarov reaction, a three-component process that could theoretically generate the quinoline core in situ. However, this remains exploratory for N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide.

Optimized Conditions :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | Triethylamine | 68–72% |

| Solvent | Anhydrous Acetone | 70–75% |

| Temperature | 0–5°C (Step 1) | Minimizes byproducts |

| Reaction Time | 4–6 hours | Maximizes conversion |

Challenges :

- Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

- Byproduct Formation : Over-alkylation or oxidation necessitates rigorous purification.

Analytical Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity and purity:

Infrared Spectroscopy (IR) :

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

- Molecular ion peak at m/z 335.81 (C₁₆H₁₄ClN₃OS).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

- Mobile Phase: Acetonitrile/water (70:30 v/v).

- Retention Time: 8.2 minutes.

Melting Point : 170–172°C (uncorrected).

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) and chloro groups in this compound enable nucleophilic substitution. Key examples include:

a. Synthesis via Thiol-Acyl Chloride Reaction

The primary synthesis route involves reacting 8-mercaptoquinoline with 2-chloroacetyl chloride under basic conditions (e.g., triethylamine):

This reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbonyl carbon.

b. Chlorophenyl Substitution

The 2-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions. For example, reaction with piperazine in DMF at 80°C yields a piperazine-substituted derivative.

Oxidation Reactions

The sulfanyl bridge (-S-) is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| HO | Sulfoxide () | Room temperature, 12 hr |

| mCPBA | Sulfone () | 0°C → RT, 24 hr |

Oxidation alters electronic properties, enhancing biological activity in some derivatives.

Coordination Chemistry

The quinoline nitrogen and sulfanyl sulfur act as donor atoms for metal coordination:

Example Reaction with Cu(II):

These complexes exhibit catalytic activity in oxidation reactions and antimicrobial effects.

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under strong acidic/basic conditions:

Kinetic studies show hydrolysis rates increase at pH < 2 or pH > 12.

Functional Group Compatibility

The compound participates in multicomponent reactions:

Ugi Reaction Example:

Reaction with aldehydes, isocyanides, and carboxylic acids yields tetracyclic derivatives. Optimal conditions: methanol, 50°C, 48 hr .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products | Biological Relevance |

|---|---|---|---|

| Oxidation | HO, mCPBA | Sulfoxides, sulfones | Enhanced antimicrobial activity |

| Substitution | Piperazine, DMF, 80°C | Piperazine derivatives | Improved solubility |

| Metal Coordination | CuCl, EtOH, RT | Cu(II) complexes | Catalytic applications |

Case Studies

-

Antimicrobial Optimization : Oxidation to sulfone derivatives increased activity against S. aureus by 4-fold (MIC = 8 μg/mL vs. 32 μg/mL for parent compound).

-

Catalytic Applications : Cu(II) complexes demonstrated 92% efficiency in degrading methylene blue via Fenton-like reactions.

This compound’s modular reactivity enables tailored modifications for applications in drug development, catalysis, and materials science. Systematic studies on reaction conditions (e.g., solvent polarity, temperature) are critical for optimizing yields and selectivity .

Scientific Research Applications

Chemistry

In coordination chemistry, N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide serves as a ligand to form metal complexes. These complexes can exhibit unique electronic properties, making them useful in various applications such as catalysis and material science.

Biology

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that similar compounds possess significant activity against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

- Fungi : Notable activity against Candida albicans.

The antimicrobial activity is influenced by the compound's lipophilicity, which enhances its ability to penetrate cell membranes .

Medicine

This compound has shown promise in anticancer research. Compounds containing the quinoline nucleus are reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with enhanced lipophilicity demonstrated increased growth inhibition in cancer cells while maintaining low toxicity . The compound may inhibit specific enzymes or receptors, leading to therapeutic effects, particularly in inflammatory processes .

Industrial Applications

In industry, this compound is being explored for the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for potential applications in sensors and electronic devices.

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Activity : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential against E. coli, S. aureus, MRSA, and C. albicans. The results indicated significant effectiveness against Gram-positive bacteria .

- Anticancer Activity : Research on quinoline derivatives demonstrated cytotoxic effects against various cancer cell lines. Enhanced lipophilicity correlated with increased growth inhibition while maintaining low toxicity .

- Mechanism-Based Approaches : In a study focusing on acetamide derivatives as sensitizers for chemotherapy, compounds similar to this compound were examined for their ability to enhance the efficacy of existing anticancer drugs .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The sulfanyl and quinoline moieties play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorophenyl)-2-(quinolin-8-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

N-(2-chlorophenyl)-2-(quinolin-8-ylsulfonyl)acetamide: Contains a sulfonyl group, which may alter its chemical reactivity and biological activity.

Uniqueness

N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, allows for unique interactions with metal ions and biological targets, distinguishing it from similar compounds .

Biological Activity

N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline ring fused with a sulfanyl group and a chloro-substituted phenyl moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of the sulfanyl group is particularly noteworthy as it enhances the compound's ability to interact with various biological macromolecules.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, it has been investigated for its potential to inhibit phospholipase A2 (PLA2), which plays a critical role in inflammatory processes .

- Interaction with Biological Targets : The sulfanyl and quinoline moieties are crucial for binding affinity and specificity towards molecular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated effectiveness against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

- Fungi : Activity against Candida albicans was also noted .

The antimicrobial activity is influenced by the lipophilicity of the compounds, which allows them to penetrate cell membranes more effectively.

Anticancer Activity

This compound has shown promise in anticancer research. Compounds containing the quinoline nucleus have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with enhanced lipophilicity demonstrated increased growth inhibition in cancer cells while maintaining low cytotoxicity .

Research Findings and Case Studies

A summary of key studies investigating the biological activity of related compounds is presented in the table below:

Q & A

Basic: What are the recommended synthetic strategies for preparing N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide?

A multi-step approach is typically employed:

Nucleophilic substitution : React 2-chloroacetamide derivatives with a thiol-containing quinoline precursor (e.g., quinolin-8-thiol) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .

Amide coupling : Use coupling agents like EDCI/HOBt to attach the chlorophenyl group to the acetamide backbone .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Monitor via TLC and confirm purity via HPLC (>95%) .

Basic: How is the structural integrity of this compound validated experimentally?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline, δ 4.2–4.5 ppm for –S–CH₂–) .

- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to determine bond lengths/angles and intramolecular interactions (e.g., C–H···O hydrogen bonds) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClN₂OS: 345.0462) .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at higher temperatures (e.g., 60°C in DMSO-d₆) .

2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks and verify through-space correlations (e.g., quinoline C8–S–CH₂ linkage) .

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Advanced: What methodologies optimize yield in the final coupling step of the synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms in thiol-quinoline reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional heating) while maintaining >80% yield .

Advanced: How can researchers analyze potential biological targets for this compound?

Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .

Molecular docking : Use AutoDock Vina to predict binding affinities to quinoline-binding pockets (e.g., ATP-binding sites in kinases) .

Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activity) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: What strategies address low solubility in bioactivity studies?

- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility without altering core pharmacophores .

- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) for in vitro assays to maintain compound stability .

- Nanoparticle encapsulation : Load into PLGA nanoparticles to improve bioavailability and controlled release .

Basic: What analytical techniques confirm the absence of byproducts (e.g., disulfide formation)?

- LC-MS/MS : Detect sulfur-containing byproducts via fragmentation patterns (e.g., m/z 154 for disulfide dimers) .

- FT-IR spectroscopy : Identify S–S stretches (~500 cm⁻¹) or unreacted thiols (~2550 cm⁻¹) .

Advanced: How can computational methods predict structure-activity relationships (SAR)?

- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity .

- Molecular dynamics simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .

Basic: What purification challenges arise during synthesis, and how are they mitigated?

- Column chromatography : Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to separate polar byproducts .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals for X-ray studies .

Advanced: How do researchers validate crystallographic data when twinning or disorder is observed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.